![molecular formula C12H15N3O2S B2684881 N-cyclopropyl-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 952967-26-9](/img/structure/B2684881.png)
N-cyclopropyl-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Description
N-cyclopropyl-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C12H15N3O2S and its molecular weight is 265.33. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have focused on synthesizing new heterocyclic compounds incorporating motifs similar to the chemical structure of interest. These compounds have been evaluated for their antimicrobial properties:
- Bondock et al. (2008) explored the synthesis of new heterocycles incorporating the antipyrine moiety, leading to compounds with evaluated antimicrobial agents. This research is part of the ongoing efforts to develop new antimicrobial agents based on novel synthetic heterocyclic chemistry (Bondock, Rabie, Etman, & Fadda, 2008).
Insecticidal Assessment
Research on the synthesis of innovative heterocycles also delves into their potential use as insecticidal agents:
- A study by Fadda et al. (2017) reported on the synthesis of heterocycles incorporating a thiadiazole moiety, with some compounds assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This highlights the potential of such compounds in agricultural applications to protect crops from pests (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antitumor Activity
The search for new therapeutic agents has led to the synthesis of heterocyclic compounds with potential antitumor activities:
- Shams et al. (2010) detailed the synthesis of polyfunctionally substituted heterocyclic compounds derived from a specific cyanoacetamide, with several compounds exhibiting high inhibitory effects in antiproliferative activity screenings against various human cancer cell lines. This underscores the importance of such compounds in developing new anticancer therapies (Shams, Mohareb, Helal, & Mahmoud, 2010).
Dual Regulatory Properties
Interestingly, some compounds with similar structural features have been studied for their regulatory effects on cytokine production, offering insights into their potential therapeutic applications:
- Fukuda et al. (2000) discovered a pyrimidylpiperazine derivative capable of dual regulation of tumor necrosis factor-alpha and interleukin-10, providing a novel approach to treating conditions like septic shock and autoimmune diseases (Fukuda, Sumichika, Murata, Hanano, Adachi, & Hisadome, 2000).
properties
IUPAC Name |
N-cyclopropyl-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-7-5-13-12-15(11(7)17)9(6-18-12)4-10(16)14-8-2-3-8/h5,8-9H,2-4,6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLFTJIYJCWELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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